(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%
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Overview
Description
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene is a chiral organophosphorus compound that has garnered significant interest in the field of asymmetric catalysis. This compound features a ferrocene backbone, which is known for its stability and versatility in various chemical reactions. The presence of both phosphinoyl and diphenylphosphino groups makes it a valuable ligand in transition metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphinoyl and Diphenylphosphino Groups: The phosphinoyl and diphenylphosphino groups are introduced through a series of substitution reactions. The reaction conditions often involve the use of strong bases and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphinoyl or diphenylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted ferrocenes depending on the reagents used.
Scientific Research Applications
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene has several applications in scientific research:
Asymmetric Catalysis: It is widely used as a chiral ligand in asymmetric hydrogenation and hydroformylation reactions.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene involves its role as a ligand in transition metal complexes. The compound coordinates with transition metals, facilitating various catalytic processes. The chiral nature of the ligand allows for the selective formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand used in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand commonly used in coordination chemistry.
Uniqueness
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene is unique due to its dual phosphinoyl and diphenylphosphino groups, which provide enhanced stability and selectivity in catalytic reactions. The presence of the ferrocene backbone also contributes to its robustness and versatility.
Properties
Molecular Formula |
C28H31FeOP2+ |
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Molecular Weight |
501.3 g/mol |
InChI |
InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q+1;;/t18-;;/m1../s1 |
InChI Key |
FUTFILLJXQZUAP-JPKZNVRTSA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1[P+](=O)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1[P+](=O)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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